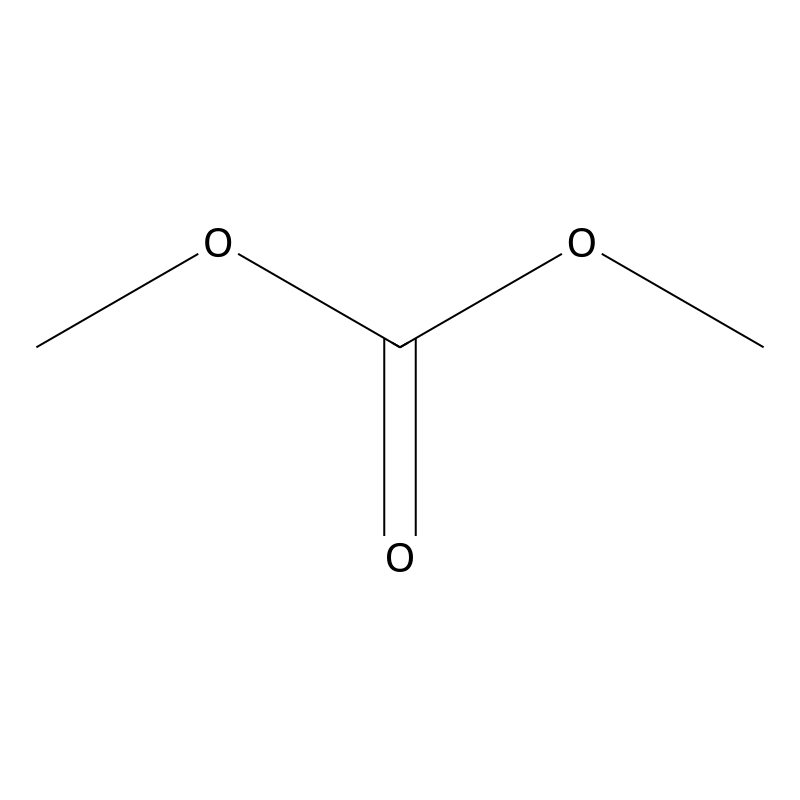

Dimethyl carbonate

H3COCOOCH3

C3H6O3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

H3COCOOCH3

C3H6O3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with alcohol and ether

Miscible with acids and alkalies; stable in the presence of water; soluble in most organic solvents

Soluble in oxygenated solvents

Solubility in water: none

Synonyms

Canonical SMILES

Green Reagent:

- DMC is gaining recognition as a greener alternative to traditional methylating agents like phosgene and dimethyl sulfate, which are hazardous and pose environmental concerns Source: [Application of dimethyl carbonate as a green chemical. | Download Scientific Diagram - ResearchGate].

- Its low toxicity and biodegradability make it a safer option for researchers and the environment Source: [PubChem - Dimethyl carbonate | H3COCOOCH3 | CID 12021: ].

Solvent:

- DMC's solubility properties make it useful for dissolving various organic and inorganic compounds. This allows researchers to study these compounds in a safe and controlled environment Source: [Dimethyl Carbonate: Review of Synthesis Routes and Catalysts Used - MDPI: ].

- Additionally, its low volatility minimizes vapor emissions, contributing to a safer laboratory environment Source: [PubChem - Dimethyl carbonate | H3COCOOCH3 | CID 12021: ].

Precursor for Polycarbonates:

- DMC is a crucial building block in the synthesis of polycarbonates, which are widely used in various applications like electronics, engineering, and medicine Source: [Evaluating the Viability of Dimethyl Carbonate as an Alternative Fuel for the Transportation Sector].

- Research efforts are ongoing to develop more efficient and sustainable methods for DMC production to meet the growing demand for polycarbonates.

Potential Fuel Additive:

- DMC's high oxygen content makes it a potential biofuel additive for reducing emissions from diesel engines Source: [Evaluating the Viability of Dimethyl Carbonate as an Alternative Fuel for the Transportation Sector].

- However, further research is needed to assess its economic feasibility and long-term environmental impact.

Dimethyl carbonate is an organic compound with the chemical formula OC(OCH₃)₂. It is a colorless, flammable liquid that belongs to the class of carbonate esters. Notably, dimethyl carbonate is recognized for its low toxicity and biodegradability, making it a preferred choice in green chemistry applications. It serves as a versatile methylating agent and is utilized in various industrial processes, including the synthesis of polycarbonates and as a co-solvent in lithium-ion batteries .

Toxicity

While considered less toxic than traditional methylating agents, DMC can cause irritation to eyes, skin, and respiratory system upon exposure [].

Flammability

DMC is a flammable liquid with a flash point of 17 °C []. It can form explosive mixtures with air and requires proper handling and storage.

Reactivity

DMC can react violently with strong acids, bases, and oxidizing agents [].

Dimethyl carbonate exhibits a range of chemical reactivity, primarily acting as a methylating agent. Its reactivity can be tuned based on temperature and the nature of the nucleophiles involved:

- Methoxycarbonylation occurs at lower temperatures (around 90 °C).

- Methylation reactions are favored at higher temperatures, allowing for selective mono-C- and mono-N-methylation of various substrates .

The unique reactivity of dimethyl carbonate allows it to participate in diverse reactions without generating undesirable inorganic salts as byproducts, which is a common issue with traditional methylating agents like methyl iodide .

- Oxidative Carbonylation: This modern approach involves reacting methanol with carbon monoxide and oxygen, producing dimethyl carbonate along with water.

- Direct Insertion of Carbon Dioxide: This method utilizes carbon dioxide and epoxides, promoting the recycling of carbon dioxide emissions during production .

These processes emphasize the compound's role in sustainable chemistry by avoiding toxic intermediates.

Dimethyl carbonate has numerous applications across various industries:

- Methylating Agent: Used for methylating anilines, carboxylic acids, and phenols.

- Polycarbonate Production: Acts as an intermediate in synthesizing diphenyl carbonate, which is essential for producing polycarbonate plastics.

- Fuel Additive: Investigated as a potential oxygenate additive to improve fuel combustion efficiency.

- Lithium-Ion Batteries: Serves as a co-solvent that helps form protective films on electrodes .

Research on the interactions of dimethyl carbonate with various substances has shown its effectiveness in alkylation and acylation reactions. Its ambident electrophilic nature allows it to engage in both alkoxycarbonylation and alkylation processes depending on reaction conditions. Studies have demonstrated its compatibility with various nucleophiles, making it a versatile reagent in organic synthesis .

Several compounds share similarities with dimethyl carbonate, particularly within the category of dialkyl carbonates. Here are some notable examples:

| Compound | Formula | Key Characteristics |

|---|---|---|

| Diethyl Carbonate | OC(OEt)₂ | Higher homolog; used similarly but less biodegradable |

| Dibenzyl Carbonate | OC(OBn)₂ | More reactive; used in specialized organic syntheses |

| Methyl Acetate | CH₃COOCH₃ | Common methylating agent; more toxic than dimethyl carbonate |

| Ethylene Carbonate | C₄H₆O₃ | Used primarily in polymer production; less versatile |

Dimethyl carbonate stands out due to its low toxicity, biodegradability, and ability to function effectively under various conditions without producing harmful byproducts . Its unique properties make it increasingly attractive for sustainable chemical processes compared to its counterparts.

Phosgenation and Oxidative Carbonylation: Historical Context and Limitations

Traditionally, DMC was synthesized through phosgenation, involving the reaction of phosgene with methanol to produce methyl chloroformate as an intermediate:

COCl₂ + CH₃OH → CH₃OCOCl + HCl

CH₃OCOCl + CH₃OH → CH₃OCO₂CH₃ + HCl

Despite high yields and purity, this process presents significant environmental and safety concerns due to phosgene's extreme toxicity and the generation of corrosive hydrochloric acid as a byproduct. These drawbacks motivated the development of alternative synthesis methods.

The oxidative carbonylation process emerged as a more environmentally acceptable route in the 1980s:

CO + ½O₂ + 2CH₃OH → (CH₃O)₂CO + H₂O

This copper-catalyzed reaction operates under milder conditions than phosgenation and eliminates toxic phosgene requirements. Studies using CuCl₂/NaOH/activated carbon catalysts have established optimal conditions at 393-423 K, 0.7-1.0 MPa, with reactant molar ratios of CH₃OH:CO:O₂ = 1:3-4:0.07-0.12. While representing a significant improvement, oxidative carbonylation still faces challenges including catalyst deactivation, precise oxygen concentration control to prevent explosion risks, and potential byproduct formation.

CO₂-Based Direct Synthesis: Thermodynamic Challenges and Catalytic Breakthroughs

The direct synthesis of DMC from CO₂ and methanol represents an environmentally attractive route:

2CH₃OH + CO₂ → (CH₃O)₂CO + H₂O

This pathway offers considerable advantages, utilizing CO₂ as a carbon source for carbon capture and utilization while employing non-toxic reagents. However, this reaction faces significant thermodynamic limitations with the equilibrium strongly favoring reactants. Major challenges include:

- Low equilibrium conversion (typically <1% under moderate conditions)

- Formation of water that further inhibits the forward reaction

- High stability of CO₂, making activation difficult

Recent catalytic advances have focused on overcoming these limitations. CeO₂-based catalysts show particular promise due to their ability to activate CO₂ through oxygen vacancies on the catalyst surface. A groundbreaking study demonstrated that CeO₂ with 2-cyanopyridine as a dehydrating agent significantly reduced greenhouse gas emissions (0.39 kg-CO₂-eq per kg-DMC) compared to conventional processes. Furthermore, heat exchange integration further reduced emissions to 0.34 kg-CO₂-eq per kg-DMC.

Table 1: Greenhouse Gas Emissions Comparison for DMC Production Methods

| Production Method | GHG Emissions (kg-CO₂-eq per kg-DMC) |

|---|---|

| CeO₂/2-cyanopyridine direct synthesis | 0.39 |

| CeO₂/2-cyanopyridine with heat exchange | 0.34 |

| Conventional commercial processes | Significantly higher |

Notably, methanol consumption represents the largest emission contribution (0.63 kg-CO₂-eq per kg-DMC), while converted CO₂ provides an important offset (-0.49 kg-CO₂-eq per kg-DMC). This suggests that if methanol production with associated GHG emissions accounting for less than 0.41 kg-CO₂-eq per kg-methanol could be implemented, the process could potentially achieve negative emissions.

Electrochemical Pathways: Membrane Reactors and Ionic Liquid-Mediated Systems

Electrochemical synthesis represents another innovative approach operating under mild conditions with precise reaction control. Spectroelectrochemical examinations have revealed that DMC can be formed on metallic catalysts without oxidized metals or additives. In-situ Fourier transform infrared spectroscopy with different electrode materials (Au, Pd, Pt, and Ag) demonstrated the critical influence of electrode properties on reaction outcomes:

- Materials like Pt, which bond CO too strongly, inhibit DMC formation as the surface becomes blocked

- Ag surfaces tend to be blocked by methanol adsorbates

- Pd and Au exhibit moderate CO adsorption energies, allowing methanol carbonylation to proceed successfully

The formation of methoxy groups on electrode surfaces has been identified as a critical intermediate step in electrochemical DMC synthesis. These methoxy groups subsequently react with CO to form DMC.

Membrane reactor technology offers promising process intensification for DMC production. The implementation of Na⁺-gated membranes that remove water in-situ shifts the equilibrium toward product formation. This approach has been successfully demonstrated in similar reactions like dimethyl ether production from CO₂ and H₂, achieving significantly greater conversion than conventional packed bed reactors.

Catalytic Systems for Enhanced Yield and Selectivity

Heterogeneous Catalysts: Cu/β Zeolites, CeO₂, and Zr-Based Nanocomposites

Heterogeneous catalysis offers significant advantages for industrial DMC production, including ease of separation, reusability, and operational stability. Among the most promising systems are Cu/β zeolites, CeO₂-based materials, and various nanocomposites.

Cu/β Zeolites

The mechanism of DMC synthesis on Cu-exchanged zeolite β has been extensively investigated using density functional theory (DFT) calculations. Studies reveal that oxygen (O₂) decomposition occurs readily on Cu sites, with adsorption and decomposition energies of -1.84 eV and 1.72 eV, respectively. This process generates oxygen atoms that react with methanol to produce co-adsorbed methoxy (CH₃O) and hydroxyl (OH) groups on Cu(I) sites.

Operando spectroscopic studies on CuY zeolites demonstrate that DMC is produced via a monodentate monomethyl carbonate (MMC) intermediate formed by the concerted action of adsorbed methoxide and CO with gas-phase oxygen. The appropriate selection of reaction temperature and oxygen content in the reactant mixture proves crucial for achieving high DMC selectivities.

CeO₂-Based Catalysts

Ceria (CeO₂) has emerged as a key catalyst for DMC synthesis due to its abundant oxygen vacancies essential for CO₂ activation. Recent innovations include:

- Praseodymium-doped CeO₂ derived from metal-organic framework (MOF) templates, exhibiting significantly higher oxygen defect concentrations

- TiO₂-doped CeO₂ nanorods synthesized via modified hydrothermal methods, showing promise for direct DMC synthesis

- MOF-derived CeO₂ catalysts with rare earth metal doping to optimize defect sites

Advanced characterization techniques including high-resolution imaging (HAADF and ABF-STEM) and spectroscopic analyses (Raman, XANES, XPS) reveal that Pr-doping significantly enhances oxygen vacancy concentrations in CeO₂. Temperature-programmed desorption studies confirm these doped materials possess enhanced acidic and basic properties, facilitating formation of key reaction intermediates such as bicarbonates and methoxy species.

Density Functional Theory (DFT) calculations corroborate experimental findings, highlighting the pivotal role of defect sites in activating CO₂ and methanol—crucial steps for efficient DMC formation.

Homogeneous Catalysts: DBU and Alkali Metal Carbonates in Solvent-Free Systems

Homogeneous catalysts offer advantages in selectivity and activity under milder conditions, despite separation challenges limiting their industrial application.

DBU as a Nucleophilic Catalyst

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) functions as an effective nucleophilic catalyst for carboxylic acid esterification with DMC without requiring autoclave conditions. The reaction pathway involves:

- Initial N-acylation of DBU with DMC to form a carbamate intermediate

- Subsequent O-alkylation of the carboxylate with this intermediate

- Generation of the corresponding methyl ester in excellent yield

This method proves particularly valuable for synthesizing methyl esters containing acid-sensitive functionality. Notably, in the absence of DBU or presence of other bases like ammonium hydroxide or N-methylmorpholine, no desired product forms.

Alkali Metal Carbonates

Alkali metal carbonates, particularly K₂CO₃, demonstrate effectiveness as catalysts for DMC synthesis under relatively mild conditions. K₂CO₃-based binary salts have successfully catalyzed two-step DMC synthesis from ethylene oxide, CO₂, and methanol, achieving near 100% conversion of ethylene oxide and 82% DMC yield under 2.5 MPa CO₂.

Research has found that lower initial pressures (optimally just 0.5 MPa) can be suitable for one-pot DMC synthesis catalyzed by alkali carbonates. These catalysts work synergistically with hydroxyl-functionalized ionic liquids to form highly effective bicomponent catalytic systems.

Bifunctional Catalysts for Coupled Methanol Synthesis and Carbonate Formation

Bifunctional catalysts that simultaneously catalyze multiple reaction steps represent an elegant solution for process intensification in DMC production. A particularly promising approach involves a one-step process intensifying what would otherwise require multiple steps:

- Methanol synthesis: CO₂ + 3H₂ ⟶ CH₃OH + H₂O (ΔH⁰ = -49 kJ/mol)

- DMC synthesis: 2CH₃OH + CO₂ ⟶ (CH₃O)₂CO + H₂O (ΔH⁰ = -17.3 kJ/mol)

- Combined reaction: 3CO₂ + 6H₂ ⟶ (CH₃O)₂CO + 3H₂O

This coupled process typically employs:

- Catalyst 1: CuO/ZnO/Al₂O₃-based materials for methanol synthesis

- Catalyst 2: CeO₂-based materials for DMC formation

- A water removal system to shift the equilibrium toward products

Cu-Ni@VSiO catalysts synthesized by novel sulfuration methods have demonstrated approximately three times higher activity than those prepared by traditional solution methods for continuous DMC synthesis from CO₂ and methanol in fixed-bed reactors.

Bicomponent catalytic systems composed of hydroxyl-functionalized ionic liquids and alkali carbonates have exhibited excellent performance for one-pot DMC synthesis. Under optimal conditions, these systems achieved a 64% yield of DMC from propylene oxide and an 81% yield from ethylene oxide under low initial pressure, with excellent reusability over multiple cycles.

Table 2: Performance Comparison of Different Catalyst Systems for DMC Synthesis

Process Intensification Strategies

Reactive Distillation and True Moving Bed Reactors for Equilibrium Shift

Process intensification strategies aim to overcome thermodynamic limitations by integrating reaction and separation steps, thereby shifting equilibrium toward product formation.

Reactive Distillation

Reactive distillation (RD) processes combine reaction and separation in a single unit operation, offering several advantages for DMC synthesis:

- Continuous removal of products from the reaction zone

- Overcoming azeotrope limitations in DMC-methanol separation

- Reduced energy consumption compared to conventional processes

- Lower capital and operating costs through process integration

A detailed analysis of reactive distillation for direct DMC synthesis from methanol and CO₂ demonstrated the effectiveness of in-situ hydration-assisted configurations with side reactors. These optimized RD configurations enhance conversion and selectivity while minimizing energy requirements, providing promising pathways toward more efficient and economical DMC production processes.

Dehydration Techniques: Molecular Sieves and Acetal-Based Water Trapping

Water removal represents a critical challenge in DMC synthesis, as water formation inhibits further conversion due to equilibrium limitations. Various dehydration techniques have been developed to address this fundamental challenge.

Molecular Sieves

Molecular sieves function effectively as dehydrating agents in DMC synthesis. A comprehensive study on in-situ dehydration using molecular sieves with Cu-Ni-K₂O catalysts found that:

- 3A molecular sieve outperformed 4A and 5A variants, with 11 wt.% water removal at 120°C

- A sandwich structure of catalyst and 3A molecular sieve layers in a continuous flow fixed-bed reactor effectively dehydrated the reaction system

- Optimal conditions were established at 120°C, 1.2 MPa, with a GHSV of 600 h⁻¹

The in-situ dehydration methodology substantially enhanced methanol conversion and selectivity compared to non-dehydrating systems. Compared to chemical dehydrating agents, molecular sieves offer the significant advantages of easy recyclability and no byproduct formation.

Other Dehydration Approaches

Additional innovative dehydration strategies for DMC synthesis include:

- 2-cyanopyridine as a dehydrating agent with CeO₂ catalysts, solving both equilibrium constraints and separation challenges of the DMC-methanol azeotrope

- Na⁺-gated membranes in membrane reactors for in-situ water removal

- Heat exchange systems to enhance efficiency and reduce greenhouse gas emissions

Chemical dehydrating agents like 2,2-dimethoxypropane and butylene oxide have also been investigated, though these tend to be less advantageous than molecular sieves due to byproduct formation and regeneration challenges.

Density Functional Theory (DFT) Studies on Methoxycarbonylation Pathways

Density functional theory (DFT) calculations have elucidated the mechanistic intricacies of DMC’s methoxycarbonylation reactions. For instance, studies on palladium(II)/β-zeolite catalysts revealed two distinct pathways for DMC synthesis: (1) methanol reacting with monomethyl carbonate and (2) carbon monoxide inserting into di-methoxide intermediates [1]. Pathway (1) proceeds via a nucleophilic attack by methanol on monomethyl carbonate, forming a Pd-bound intermediate that undergoes dehydration to yield DMC. Pathway (2) involves CO insertion into a Pd–OCH₃ bond, followed by methanolysis to release DMC. The energy barriers for these pathways differ significantly, with pathway (1) exhibiting a lower activation energy (ΔG‡ = 28.5 kcal/mol) compared to pathway (2) (ΔG‡ = 34.1 kcal/mol) [1].

Methoxycarbonylation selectivity is further influenced by solvent effects and catalyst coordination geometry. For example, in ionic liquids such as 1-butyl-3-methylimidazolium chloride ([bmim]Cl), the nucleophilic character of the solvent stabilizes transition states during the methoxycarbonylation of chitosan, enabling single-step synthesis of trimethyl chitosan (TMC) at 90°C [2]. DFT simulations of these systems highlight the role of hydrogen bonding between DMC’s carbonyl oxygen and the ionic liquid’s chloride anions, which lowers the energy barrier for nucleophilic attack at the carbonyl carbon [4].

Transition State Analysis for Methylation vs. Methoxycarbonylation Selectivity

The competition between methylation and methoxycarbonylation pathways is governed by temperature and substrate electronic effects. At temperatures below 90°C, DMC predominantly undergoes methoxycarbonylation via a bimolecular base-catalyzed (BAC2) mechanism, where nucleophiles attack the carbonyl carbon [4]. For example, arylacetonitriles (ArCH₂CN) react with DMC to form methoxycarbonylated intermediates (ArCH(CO₂Me)CN), which subsequently undergo methylation and demethoxycarbonylation to yield mono-C-methylated products [5]. Kinetic studies reveal that the methylation step (k = 7.9 × 10⁻³ min⁻¹ at 140°C) is faster than demethoxycarbonylation (k = 2.7 × 10⁻³ min⁻¹), ensuring high mono-methylation selectivity (>99%) [5].

At elevated temperatures (>160°C), DMC shifts to a methylating agent via a bimolecular alkylation (BAl2) mechanism, where nucleophiles attack the methyl group. This transition is exemplified in the methylation of chitosan, where the methoxycarbonyl group increases substrate acidity, accelerating N-methylation [2]. Transition state analysis shows that the BAl2 pathway involves a concerted SN2-like displacement, with an energy barrier of 18.2 kcal/mol for methyl transfer to amines [4]. The selectivity between BAC2 and BAl2 mechanisms is thus tunable by temperature, enabling precise control over product distributions in synthetic applications.

Radical-Mediated Pathways in Combustion and Oxidation

OH Radical Interactions: Hydrogen Abstraction and Alkyl Peroxy Intermediate Formation

The oxidation of DMC by hydroxyl radicals (OH) proceeds via hydrogen abstraction and radical addition pathways. Quantum chemical calculations identify four initial reaction channels: (1) hydrogen abstraction from the methyl group (ΔG‡ = 6.4 kcal/mol), (2) hydrogen abstraction from the methoxy group (ΔG‡ = 7.9 kcal/mol), (3) OH addition to the carbonyl carbon (ΔG‡ = 11.0 kcal/mol), and (4) OH addition to the ether oxygen (ΔG‡ = 14.2 kcal/mol) [7]. Pathway (1) dominates under atmospheric conditions, generating a methyl radical (CH₃) and a methoxycarbonyloxy radical (CH₃OCOO- ), which subsequently decomposes to CO₂ and methoxy radicals (CH₃O- ) [7].

Alkyl peroxy intermediates (ROO- ) form via the recombination of DMC-derived radicals with molecular oxygen. For instance, the CH₃OCOO- radical reacts with O₂ to form CH₃OCOOOO- , a transient species that undergoes β-scission to produce CO₂ and CH₃O- [6]. These pathways are critical in combustion environments, where radical chain reactions dictate DMC’s overall reactivity and pollutant formation.

Decomposition Mechanisms in Opposed-Flow Diffusion Flames

In opposed-flow diffusion flames, DMC decomposes primarily through thermal cleavage of the C–O bond, yielding methoxycarbonyloxy (CH₃OCOO- ) and methyl radicals [6]. The CH₃OCOO- radical further dissociates into CO₂ and CH₃O- , with a rate constant of 1.2 × 10¹³ cm³/mol·s at 1000 K [6]. Competitive pathways include molecular elimination of CO₂ and methanol, though these are minor contributors under high-temperature conditions.

A key insight from flame simulations is the direct conversion of DMC’s oxygen atoms to CO₂, which reduces its efficacy as a soot suppressant in diesel fuels [6]. Unlike ideal oxygenates that retain oxygen in carbon-bound products (e.g., CO or H₂O), DMC’s propensity for CO₂ formation diminishes its ability to inhibit carbon-carbon bond formation. This limitation underscores the need for oxygenate additives with alternative decomposition pathways.

Replacement of Dichloromethane in Pharmaceutical Synthesis

Dimethyl carbonate has emerged as a highly effective alternative to dichloromethane in pharmaceutical synthesis applications, addressing critical environmental and health concerns associated with chlorinated solvents. The Environmental Protection Agency's regulation of dichloromethane under the Toxic Substances Control Act has accelerated the search for safer alternatives, positioning dimethyl carbonate as a preferred substitute due to its superior safety profile and environmental compatibility.

The comparative analysis reveals significant advantages of dimethyl carbonate over dichloromethane across multiple parameters. With an oral toxicity value of 6400 mg/kg in rats, dimethyl carbonate demonstrates 46 times lower toxicity than dichloromethane, which exhibits an LD50 of 140 mg/kg. This substantial safety margin enables pharmaceutical manufacturers to implement dimethyl carbonate without compromising worker safety or requiring extensive containment protocols.

Pharmaceutical synthesis applications have demonstrated exceptional performance when dichloromethane is replaced with dimethyl carbonate. In peptide purification processes, dimethyl carbonate achieved 98.5% purity targets while exhibiting superior elution strength compared to traditional acetonitrile-based systems. The green alternative enabled reduced method duration while maintaining high recovery rates, confirming its suitability for complex biopharmaceutical purification workflows.

Chromatographic applications show particular promise, with ethyl acetate and dimethyl carbonate combinations providing effective replacements for dichloromethane in extraction and purification procedures. The 3:1 ethyl acetate to ethanol mixture, when combined with dimethyl carbonate, maintains selectivity profiles comparable to dichloromethane-based systems while eliminating carcinogenic exposure risks.

Research findings indicate that dimethyl carbonate's unique solvent properties enable effective dissolution of both polar and nonpolar compounds, with excellent miscibility characteristics that facilitate pharmaceutical intermediate synthesis. The compound's dielectric constant of 3.1 and low viscosity of 0.59 mPa·s at 20°C provide optimal conditions for pharmaceutical reaction media applications.

Role in Biopolymer Production: Glycerol and Triglyceride Functionalization

Dimethyl carbonate serves as a versatile reagent for biopolymer production through direct functionalization of renewable feedstocks, particularly glycerol and triglycerides derived from biodiesel production processes. This application represents a significant advancement in sustainable chemistry, converting waste glycerol streams into valuable chemical intermediates while simultaneously producing biopolymers with enhanced properties.

Glycerol carbonate synthesis through dimethyl carbonate transesterification achieves remarkable efficiency under optimized conditions. Research demonstrates that sodium carbonate-catalyzed reactions attain 98% glycerol conversion within 2 hours at 75°C, producing glycerol carbonate with 98% purity. The process exhibits exceptional atom economy of 65% and environmental factor of 0.77, significantly outperforming traditional urea-based routes which generate higher waste streams.

Advanced catalytic systems have further enhanced biopolymer production efficiency. Calcium oxide derived from waste eggshells demonstrates comparable activity to commercial calcium oxide, achieving 96% glycerol conversion within 90 minutes under optimized conditions of 2.5:1 dimethyl carbonate to glycerol molar ratio at 60°C. This approach provides dual environmental benefits through waste utilization and renewable feedstock valorization.

Triglyceride functionalization represents another significant application area where dimethyl carbonate enables simultaneous biodiesel production and glycerol carbonate formation. Enzymatic catalysis using Candida Antarctica lipase B achieves 96.3% fatty acid methyl ester yield and 99.7% glycerol carbonate production after 48 hours, demonstrating the feasibility of integrated biorefinery processes. The reactive coupling strategy eliminates traditional glycerol waste streams while producing high-value chemical intermediates.

Polycarbonate diol synthesis from dimethyl carbonate and various diols demonstrates the versatility of this green chemistry approach. Research utilizing potassium nitrate loaded on gamma-alumina catalysts achieves 80.2% butanediol conversion and 68.4% polycarbonate diol yield under optimized conditions. The thermal properties of resulting copolycarbonate diols can be precisely controlled through regulation of average segment lengths and copolymer composition structure.

The production data reveals significant potential for scaling these processes to industrial applications. Typical operating parameters include dimethyl carbonate to substrate ratios ranging from 2.5:1 to 10:1, reaction temperatures between 60°C and 170°C, and reaction times from 2 to 48 hours depending on the specific biopolymer target.

Polymer Industry Applications

Non-Phosgene Routes to Polycarbonates: Bisphenol-A Copolymerization

Dimethyl carbonate has revolutionized polycarbonate production through the development of non-phosgene synthetic routes that eliminate toxic reagents while maintaining high-quality polymer characteristics. The transition from traditional phosgene-based processes to dimethyl carbonate methodologies represents a significant advancement in green chemistry, addressing both environmental and safety concerns associated with conventional polycarbonate manufacturing.

The non-phosgene polycarbonate production process utilizing dimethyl carbonate begins with ethylene carbonate synthesis from carbon dioxide and ethylene oxide, followed by transesterification to form dimethyl carbonate and subsequent conversion to diphenyl carbonate. This innovative approach eliminates the use of toxic phosgene and methylene chloride while utilizing carbon dioxide as a starting material, creating an exceptional process from green and sustainable chemistry perspectives.

Catalytic systems for bisphenol-A and dimethyl carbonate reactions have achieved remarkable efficiency improvements. Metal acetylacetonate catalysts, particularly zirconium acetylacetonate, demonstrate exceptional performance with bisphenol-A conversion of 85.2% and carboxymethylation product selectivity up to 99.0%. Density functional theory calculations reveal that the most active cis-cis interaction species formed between zirconium cations and oxygen atoms from the methoxy groups of dimethyl carbonate significantly promotes selective carboxymethylation reactions.

The transesterification mechanism involves initial formation of bisphenol-A bismethylcarbonate through reaction with dimethyl carbonate in the presence of Lewis acid catalysts. Optimal conditions utilize combinations of dibutyltin dichloride oxide and dimethylaminopyridine, achieving 22% yield after 48 hours, which improves to 80% yield in 120 hours when molecular sieves are employed for methanol removal. The resulting intermediate undergoes melt-polycondensation in the presence of titanium catalysts to produce polycarbonate with weight-average molecular weights up to 75,000.

Process optimization studies reveal significant advantages of dimethyl carbonate-based routes compared to traditional phosgene processes. The atom economy increases from 65% to 92%, while the environmental factor decreases from 2.4 to 0.77. These improvements reflect the elimination of toxic byproducts and the generation of methanol as the only significant waste stream, which can be recovered and recycled.

Advanced catalyst development has focused on organocatalytic systems that avoid metal contamination. Research utilizing 1,5,7-triazabicyclo[4.4.0]dec-5-ene achieves efficient bisphenol-A recovery and organic carbonate production through alcoholysis reactions. The product dimethyl carbonate serves as both solvent and reactant, eliminating the need for auxiliary solvents and reducing process complexity.

Industrial implementation of non-phosgene polycarbonate processes has achieved commercial success, with approximately half of newly established polycarbonate production plants adopting dimethyl carbonate-based technologies. This widespread adoption reflects the superior environmental profile and economic advantages of green chemistry approaches to polymer synthesis.

Melt Transesterification Processes for High-Purity Resin Production

Melt transesterification utilizing dimethyl carbonate enables the production of high-purity polycarbonate resins through controlled polymerization processes that optimize molecular weight distribution and terminal group functionality. These advanced manufacturing techniques leverage the unique reactivity of dimethyl carbonate to achieve precise control over polymer properties while maintaining environmentally sustainable production methods.

Bio-based polycarbonate synthesis through melt polycondensation of isosorbide and dimethyl carbonate demonstrates exceptional potential for sustainable polymer production. Research utilizing dual site-functionalized ionic liquid catalysts achieves poly(isosorbide carbonate) with weight-average molecular weights up to 55,100 and isosorbide conversion of 99.0%. The reaction time reduction from 12 hours to 2.5 hours represents significant process intensification compared to conventional methods.

The melt transesterification mechanism involves bifunctional activation of both isosorbide and dimethyl carbonate by organocatalysts. TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene) demonstrates exceptional catalytic activity, producing oligomers with [–OC(O)OCH3]/[–OH] ratios of 1.56 and final polycarbonates with molecular weights exceeding 53,200. This bifunctional activation enables metal-free synthesis conditions while maintaining high polymer quality standards.

Temperature and pressure optimization studies reveal critical parameters for achieving high-purity resin production. Melt polycondensation conditions typically operate at 140-200°C under reduced pressure ranging from 5.0 × 10³ to 5.0 × 10⁴ Pa. The gradual pressure reduction protocol ensures effective removal of methanol byproduct while preventing thermal degradation of the growing polymer chains.

Catalyst selection significantly influences polymer purity and molecular weight characteristics. Sodium tert-butoxide demonstrates superior performance compared to lithium acetylacetonate, achieving molecular weight improvements from 46,500 to 55,100 while reducing reaction time. Computational analysis reveals that catalyst performance correlates with weak interaction energy between anion and cation components and strong proton acceptance ability of the catalyst anion.

Copolymer synthesis through melt transesterification enables precise control over thermal and mechanical properties. Research demonstrates successful production of poly(diol-co-isosorbide carbonate) copolymers where secondary hydroxyl groups of isosorbide and primary hydroxyl groups of diols are dually activated. The resulting copolymers exhibit tunable glass transition temperatures and crystallinity characteristics based on composition and molecular weight.

Quality control measures for high-purity resin production focus on eliminating impurities that could affect polymer performance. Polydispersity index values below 1.70 indicate excellent molecular weight control, while narrow distribution characteristics ensure consistent processing behavior. The absence of metal contamination in organocatalytic processes eliminates potential catalyst residues that could affect resin color or thermal stability.

Process scalability studies indicate promising potential for commercial implementation of melt transesterification technologies. Continuous processing capabilities enable production of high-molecular-weight polycarbonates under precisely controlled conditions. The elimination of auxiliary solvents and the generation of easily recoverable methanol byproduct contribute to economically viable manufacturing processes.

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Color/Form

XLogP3

Boiling Point

90 °C

Flash Point

14 °C (Closed cup)

18 °C (Open cup)

18 °C o.c.

Vapor Density

Density

Relative density (water = 1): 1.07

LogP

Odor

Melting Point

0.5 °C

0.5°C

3 °C

UNII

GHS Hazard Statements

Vapor Pressure

55.364 mm Hg at 25 °C

Vapor pressure, kPa at 25 °C: 7.4

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Dimethyl carbonate is also manufactured by carbonylation of methylnitrite through a catalytic redox process. The process is practiced commercially in the gas phase by Ube Industries, LTD., Japan using a palladium supported catalyst system.

General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Asphalt paving, roofing, and coating materials manufacturing

Electrical equipment, appliance, and component manufacturing

Fabricated metal product manufacturing

Paint and coating manufacturing

Plastic material and resin manufacturing

Plastics product manufacturing

Printing ink manufacturing

Wholesale and retail trade

Carbonic acid, dimethyl ester: ACTIVE

DMCD was considered acceptable for use as a cold sterilizing agent for beverages when used in accordance with Good Manufacturing Practice up to a maximum of 25 mg/L.

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.

Fireproof. Separated from strong oxidants. Well closed. Store in an area without drain or sewer access.

Dates

Greener approach for synthesis of N,N,N-trimethyl chitosan (TMC) using ternary deep eutectic solvents (TDESs)

Tushar Mahajan, Prachi Bangde, Prajakta Dandekar, Ratnesh JainPMID: 32505997 DOI: 10.1016/j.carres.2020.108033

Abstract

N,N,N-trimethyl chitosan (TMC), quaternized hydrophilic derivative of chitosan, has been projected to have wide applications in the pharmaceutical industry owing to its improved solubility at physiological conditions. However, the conventional synthesis of TMC involves toxic organic agents, which complicates its use for biological applications. Moreover, these reactions result into unwanted O-methylation and scission of the parent polymer. In the present study we have addressed these limitations by employing a green approach to synthesize TMC, by using lipase as the biocatalyst and dimethyl carbonate (DMC) as the green methylating agent, in a reaction medium comprising of ternary deep eutectic solvents (TDESs). Synthesis of TMC was carried out by using two different lipases from Burkholderia cepacia and Candida rugosa. The resulting TMC was characterized by using FTIR,H NMR, DSC, XRD. Methylation was confirmed by FTIR analysis (-CH at 1666 cm

) and

H NMR (?? = 3.3 ppm). DSC study revealed a lower thermal stability of TMC as compared to chitosan. These results indicated the possibility of using DMC as a green methylating agent, along with TDESs as green and sustainable solvents, for lipase catalyzed reactions. TMC was successfully synthesized and exhibited a degree of quaternization of about 12.5%, 15.69%, when synthesized used lipases from Burkholderia cepacia and Candida rugosa, respectively.

Engine performance and emission characteristics of palm biodiesel blends with graphene oxide nanoplatelets and dimethyl carbonate additives

L Razzaq, M A Mujtaba, Manzoore Elahi M Soudagar, Waqar Ahmed, H Fayaz, Shahid Bashir, I M Rizwanul Fattah, Hwai Chyuan Ong, Kiran Shahapurkar, Asif Afzal, S Wageh, Ahmed Al-Ghamdi, Muhammad Shujaat Ali, Ahmed I El-SeesyPMID: 33453625 DOI: 10.1016/j.jenvman.2020.111917

Abstract

This study investigated the engine performance and emission characteristics of biodiesel blends with combined Graphene oxide nanoplatelets (GNPs) and 10% v/v dimethyl carbonate (DMC) as fuel additives as well as analysed the tribological characteristics of those blends. 10% by volume DMC was mixed with 30% palm oil biodiesel blends with diesel. Three different concentrations (40, 80 and 120 ppm) of GNPs were added to these blends via the ultrasonication process to prepare the nanofuels. Sodium dodecyl sulphate (SDS) surfactant was added to improve the stability of these blends. GNPs were characterised using Scanning Electron Microscope (SEM) and Fourier Transform Infrared (FTIR), while the viscosity of nanofuels was investigated by rheometer. UV-spectrometry was used to determine the stability of these nanoplatelets. A ratio of 1:4 GNP: SDS was found to produce maximum stability in biodiesel. Performance and emissions characteristics of these nanofuels have been investigated in a four-stroke compression ignition engine. The maximum reduction in BSFC of 5.05% and the maximum BTE of 22.80% was for B30GNP40DMC10 compared to all other tested blends. A reduction in HC (25%) and CO (4.41%) were observed for B30DMC10, while a reduction in NOof 3.65% was observed for B30GNP40DMC10. The diesel-biodiesel fuel blends with the addition of GNP exhibited a promising reduction in the average coefficient of friction 15.05%, 8.68% and 3.61% for 120, 80 and 40 ppm concentrations compared to B30. Thus, combined GNP and DMC showed excellent potential for utilisation in diesel engine operation.

Effects of the molecular weight and molar ratio of poly(2-ethyl-2-oxazoline)-based lipid on the pH sensitivity, stability, and antitumor efficacy of liposomes

Luqiao Wen, Shouzhen Huang, Weiang Du, Caili Zhu, Huan XuPMID: 31944130 DOI: 10.1080/03639045.2020.1717514

Abstract

In this study, we evaluated and screened the effects of the molecular weight (MW) and molar ratio of poly(2-ethyl-2-oxazoline)-cholesteryl methyl carbonate (PEtOz-CHMC) on the pH sensitivity, stability, and antitumor efficacy of liposomes. The pH sensitivity of PEtOz-CHMC with different MWs and molar ratios was screened by drug release and cytotoxicity experiments at different pH levels. Results indicated that the liposomes coated with PEtOz1k-CHMC (7% molar ratio) and PEtOz2k-CHMC (5% molar ratio) exhibited the desirable pH responsiveness. When the MW of PEtOz was relatively low, 7% of the modified ratio obtained the strongest stability, but the turbidity of the liposomes did not obviously change when the molar ratio of PEtOz-CHMC was further increased. A375 cells were used as models to investigate the cellular uptake and intracellular localization of coumarin-6-loaded liposomes (C6-L), PEGylated liposomes (PEG-C6-L), and PEtOzylated liposomes. PEtOz1k-C6-L and PEtOz2k-C6-L presented remarkably stronger fluorescence intensity at low pH than at pH 7.4, whereas C6-L and PEG-C6-L did not achieve any obvious diversity at different pH conditions. Compared with C6-L and PEG-C6-L, PEtOz-C6-L showed efficient intracellular trafficking, including endosomal/lysosomal escape and cytoplasmic release. Pharmacokinetic experiments demonstrated that half-lives of PEG2k-C6-L, PEtOz2k-C6-L, and PEtOz1k-C6-L were 11.89-, 7.00-, and 5.29-fold times higher than those of C6-L, respectively. Among the liposomes, the DOX·HCl-loaded liposomes coated with PEtOz2k-CHMC demonstrated the strongest antitumor efficacy against B16 tumor xenograft models. These findings provide the feasibility of using PEtOz-CHMC with optimal pH sensitivity and long circulation to extend the application of liposomes to efficient anticancer drug delivery.

Three-phase partitioning system with dimethyl carbonate as organic phase for partitioning of exopolysaccharides from Phellinus baumii

Yao-Yao Wang, Haile Ma, Jing-Kun Yan, Ke-Di Wang, Yan Yang, Wen-Han Wang, He-Nan ZhangPMID: 30914364 DOI: 10.1016/j.ijbiomac.2019.03.149

Abstract

In this study, a three-phase partitioning (TPP) system with dimethyl carbonate (DMC) as organic phase and sodium citrate (SC) as salt phase was used for partitioning of exopolysaccharide (EPS), namely, EPS-D, from fermentation broth of Phellinus baumii. Results showed that the maximum extraction yield (EY) of EPS-D was 71.02% under the following modified optimal conditions: DMC to fermentation broth ratio 0.5:1.0 (v/v), SC concentration 19% (w/v), temperature 30 °C, and pH 4.0. EPS-D had higher EY, carbohydrate, and uronic acid contents compared with the EPS, designated as EPS-T, obtained from the TPP system with t-butanol and ammonium sulfate. EPS-D and EPS-T had different chemical compositions and molecular weights; however, their preliminary chemical structures basically remained unchanged. Moreover, EPS-D exhibited stronger free radical-scavenging capability and total antioxidant capacity than EPS-T. Therefore, the TPP system with DMC as an alternative solvent for t-butanol has great potential for efficient partitioning of natural biomolecules.Single-Step Methylation of Chitosan Using Dimethyl Carbonate as a Green Methylating Agent

Ellen B Hemming, Anthony F Masters, Alvise Perosa, Maurizio Selva, Thomas MaschmeyerPMID: 31690018 DOI: 10.3390/molecules24213986

Abstract

-Trimethyl chitosan (TMC) is one chitosan derivative that, because of its improved solubility, has been studied for industrial and pharmaceutic applications. Conventional methods for the synthesis of TMC involve the use of highly toxic and harmful reagents, such as methyl iodide and dimethyl sulfate (DMS). Although the methylation of dimethylated chitosan to TMC by dimethyl carbonate (DMC, a green and benign methylating agent) was reported recently, it involved a formaldehyde-based procedure. In this paper we report the single-step synthesis of TMC from chitosan using DMC in an ionic liquid. The TMC synthesised was characterised byH NMR spectroscopy and a functionally meaningful degree of quaternisation of 9% was demonstrated after a 12-h reaction time.

Design & development of nanosponge loaded topical gel of curcumin and caffeine mixture for augmented treatment of psoriasis

Padmini Iriventi, N Vishal Gupta, Riyaz Ali M Osmani, V BalamuralidharaPMID: 32472531 DOI: 10.1007/s40199-020-00352-x

Abstract

Combination of curcumin with anti-inflammatory drug like caffeine shows augmented antipsoriatic action compared to curcumin alone and reduce the time taken for treatment of Psoriasis.The objective of the present study was to develop nanosponge (NS) based topical gel of curcumin (CUR) and caffeine (CFN) combination that acts as a potential system for the treatment of psoriasis.

NS composed of dimethyl carbonate (DMC) as crosslinker and beta-cyclodextrin (β-CD) as polymer were prepared by hot melt method and incorporated in topical gels. Factorial design (3

) was constructed in a fully randomized manner to study all nine possible experimental runs. The gels were prepared by varying the content of carbopol-934 (gelling agent) (X1) and guar gum (polymer) (X2). The effect of these two independent variables on viscosity (Y1) and in vitro percent drug release (Y2) of prepared gels was evaluated. Other evaluation studies for NS and nanogels were conducted. In vivo animal studies were carried out for optimized formulation using mouse model of imiquimod-induced psoriasis.

The physical and chemical characteristics exhibited by the prepared NS and gels (F1-F9) were found to be optimal. The optimization resulted in achieving formulation N10 with 69.72% in vitro drug release and 12,329.78cp viscosity. Histopathology studies revealed that prepared nanogel has promising anti-psoriatic activity. The results concluded that CUR and CFN combination has reduced the time required for showing anti-psoriatic activity to 10 days when compared to CUR alone that took around 20 days. Moreover, the nanogel has depicted sustained drug release till 12 h.

From the experimental findings it has been concluded that CUR and CFN combination significantly augmented the anti-psoriatic efficacy with respect to individual components and also reduced the time required for onset of effect. Thus, the proposed nanogel would be an imperative drug delivery system for more effective anti-psoriatic therapy. Graphical abstract.

Fabrication of chitosan-bis (4-formyl-2 methoxy phenyl carbonate) Schiff base nanoparticles and evaluation of their antioxidant and anticancer properties

P Thyriyalakshmi, K V RadhaPMID: 31115838 DOI: 10.1007/s11033-019-04887-4

Abstract

The present study details on the mechanism of synthesis of bis (4-formyl-2 methoxy phenyl carbonate), using two green reagents dimethyl carbonate and vanillin for application as therapeutic agent. The synthesized FMPC was identified from theC nuclear magnetic resonance spectra. The novel modified Schiff base nanoparticles resulted from the crosslinking of FMPC with chitosan were confirmed by cross-polarization magic angle spinning carbon-13 nuclear magnetic resonance spectroscopy. The incorporation of the FMPC was identified from the amorphous X-ray diffraction patterns of C-FMPC-Nps. The thermal stability of the formed nanoparticles was predicted using thermogravimetric analysis. The morphology of the nanoparticles as observed from HRTEM was found to be smooth and spherical in nature. Both FMPC and C-FMPC-Nps showed significant radical scavenging potential and anticancer property. The carbonate ester backbone and the moiety present in chitosan-FMPC-nanoparticles, underwent hydrolysis at the targeted cancer causing microenvironment to release vanillin and chitosan and enhance the anticancer activity. Both FMPC and C-FMPC-Nps exhibits a dose dependent cytotoxicity towards the different cell lines and it was tested with a commercial drug for application studies. Effective synthesis of FMPC, successful incorporation onto chitosan nanoparticles for the formation of C-FMPC-Nps. The formed Schiff base compound proves to have enhanced antioxidant and anticancer efficacy.

Mechanism and kinetics of the oxidation of dimethyl carbonate by hydroxyl radical in the atmosphere

Mannangatti Gnanaprakasam, Lakshmanan Sandhiya, Kittusamy SenthilkumarPMID: 30511221 DOI: 10.1007/s11356-018-3831-z

Abstract

The mechanism and kinetics for the reaction of dimethyl carbonate (DMC) with OH radical have been studied by using quantum chemical methods. Four reaction pathways were identified for the initial reaction. In the first two pathways, hydrogen atom abstraction is taking place and alkyl radical intermediate is formed with the energy barrier of 6.4 and 7.9 kcal/mol. In the third pathway, OH addition reaction to the carbonyl carbon (C2) atom of DMC and intermediate, I2, is formed with an energy barrier of 11.9 kcal/mol. In the fourth pathway, along with CHO

, methyl hydrogen carbonate is formed. For this C-O bond breaking and O-H addition reaction, the energy barrier is 27 kcal/mol. The calculated enthalpy and Gibbs energy values show that the studied initial reactions are exothermic and exoergic except the OH addition reaction. For the initial reactions, the rate constants were calculated by using canonical variational transition state theory (CVT) with small curvature tunneling (SCT) correction over the temperature range of 278-1200 K. At 298 K, the calculated rate coefficient for the in-plane and out-of-plane hydrogen atom abstraction reaction pathway is 2.30 × 10

and 0.02 × 10

cm

molecule

s

. Further, the reaction between alkyl radical intermediate formed from the first pathway and O

is studied. The reaction of alkyl peroxy radical intermediate with atmospheric oxidants, HO

, NO, and NO

is also studied. It was found that the formic (methyl carbonic) anhydride is the end product formed from the atmospheric oxidation and secondary reactions of DMC.

Methylation of Cyanidin-3-

Sarah Straßmann, Tillman Brehmer, Maike Passon, Andreas SchieberPMID: 33802304 DOI: 10.3390/molecules26051342

Abstract

The approach presented in this study is the first for the hemisynthesis of methylated anthocyanins. It was possible to obtain cyanidin-3--glucoside derivatives with different degrees of methylation. Cautious identification of 4'-, 5-, and 7-OH monomethylated derivatives was also accomplished. The methylation agent used was the "green chemical" dimethyl carbonate (DMC), which is characterized by low human and ecological toxicity. The influence of the temperature, reaction time, and amount of the required diazabicyclo[5.4.0]undec-7-en (DBU) catalyst on the formation of the products was examined. Compared to conventional synthesis methods for methylated flavonoids using DMC and DBU, the conditions identified in this study result in a reduction of reaction time, and an important side reaction, so-called carboxymethylation, was minimized by using higher amounts of catalyst.

High-Throughput/High-Precision Sampling of Single Cells into ICP-MS for Elucidating Cellular Nanoparticles

Xing Wei, Dong-Hua Zheng, Yi Cai, Rui Jiang, Ming-Li Chen, Ting Yang, Zhang-Run Xu, Yong-Liang Yu, Jian-Hua WangPMID: 30480435 DOI: 10.1021/acs.analchem.8b04471